
2-(1-Hydroxy-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZT55 is a novel, highly-selective tyrosine kinase inhibitor specifically targeting the JAK2 V617F mutation. This mutation is prevalent in myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis . ZT55 has shown promising results in inhibiting the proliferation of JAK2 V617F-expressing cells and inducing apoptosis, making it a potential therapeutic agent for these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZT55 is synthesized through a series of chemical reactions involving the formation of its indole core structure. The synthetic route typically involves:
Formation of the Indole Core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s selectivity and potency. These steps may include halogenation, nitration, and reduction reactions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of ZT55 involves scaling up the synthetic route while ensuring consistency and quality. This includes:
Chemical Reactions Analysis
Types of Reactions
ZT55 undergoes several types of chemical reactions, including:
Oxidation: ZT55 can undergo oxidation reactions, particularly at its indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ZT55, enhancing its selectivity and potency.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ZT55 with modified functional groups, which can enhance its biological activity and selectivity .
Scientific Research Applications
ZT55 has a wide range of scientific research applications, including:
Chemistry: ZT55 is used as a model compound to study the effects of functional group modifications on tyrosine kinase inhibitors.
Biology: In biological research, ZT55 is used to study the JAK2-STAT signaling pathway and its role in cell proliferation and apoptosis.
Medicine: ZT55 is being investigated as a potential therapeutic agent for myeloproliferative neoplasms, particularly those with the JAK2 V617F mutation.
Industry: In the pharmaceutical industry, ZT55 is used in the development of new drugs targeting tyrosine kinases
Mechanism of Action
ZT55 exerts its effects by selectively inhibiting the JAK2 V617F mutation. This inhibition blocks the JAK2-STAT signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, ZT55 induces apoptosis and cell cycle arrest in JAK2 V617F-expressing cells. The molecular targets of ZT55 include the JAK2 kinase and downstream STAT3/5 transcription factors .
Comparison with Similar Compounds
ZT55 is unique in its high selectivity for the JAK2 V617F mutation. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor, but with less selectivity for the V617F mutation.
Fedratinib: A JAK2 inhibitor used in the treatment of myelofibrosis, but with a broader range of targets.
Momelotinib: Targets JAK1 and JAK2, used in the treatment of myelofibrosis.
ZT55 stands out due to its high selectivity and potency against the JAK2 V617F mutation, making it a promising candidate for targeted therapy in myeloproliferative neoplasms .
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(1-hydroxyindol-3-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-22-16-9-5-3-7-14(16)18-17(20)10-12-11-19(21)15-8-4-2-6-13(12)15/h2-9,11,21H,10H2,1H3,(H,18,20) |
InChI Key |
BXYUEIJHUBBZIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


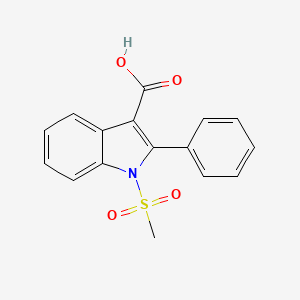


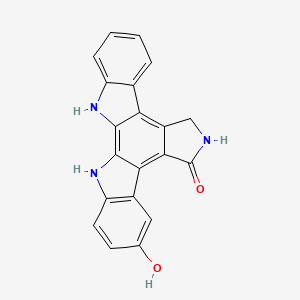
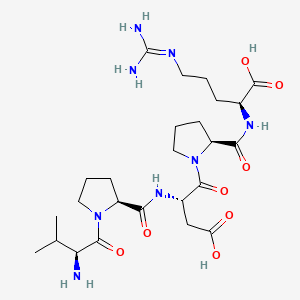
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)

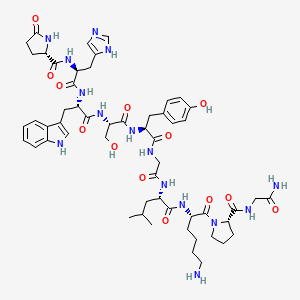
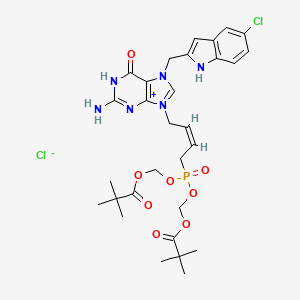
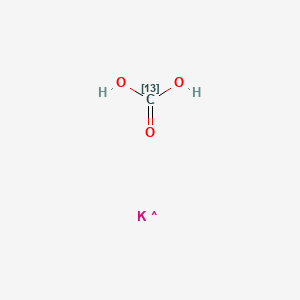


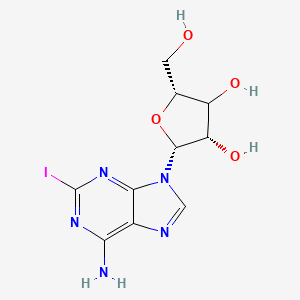
![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
